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molecular formula C12H22O6 B8305977 Diethyl 2-[(1'-Ethoxy)Ethoxy]Succinate

Diethyl 2-[(1'-Ethoxy)Ethoxy]Succinate

Cat. No. B8305977
M. Wt: 262.30 g/mol
InChI Key: FIBMWPSTRQTPQR-UHFFFAOYSA-N
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Patent
US05079023

Procedure details

A mixture of 19 g. diethyl malate and 0.1 g. of 36% hydrochloric acid was added to a 50 ml. round-bottom flask equipped with an addition funnel, static nitrogen head, condensor, heating mantle, thermometer, and magnetic stirrer. Ethyl vinyl ether was then added, dropwise, at 41° to 43° C. over a one-hour period and quenched with 0.4 g. of solid sodium carbonate. Distillation was performed directly on the mixture (short path column):
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:11][CH2:12][CH3:13])(=[O:10])[CH:2]([CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6])[OH:3].Cl.[CH:15]([O:17][CH2:18][CH3:19])=[CH2:16]>>[CH2:15]([O:17][CH:18]([O:3][CH:2]([CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6])[C:1]([O:11][CH2:12][CH3:13])=[O:10])[CH3:19])[CH3:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)CC(=O)OCC)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 19 g
CUSTOM
Type
CUSTOM
Details
round-bottom flask equipped with an addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
static nitrogen head, condensor, heating mantle
WAIT
Type
WAIT
Details
dropwise, at 41° to 43° C. over a one-hour period
CUSTOM
Type
CUSTOM
Details
quenched with 0.4 g
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Name
Type
Smiles
C(C)OC(C)OC(C(=O)OCC)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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